REACTION_CXSMILES
|
[F:1][C:2]([Cl:9])([C:5]([F:8])([F:7])[F:6])[CH2:3][OH:4].[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[C:10]([O:4][CH2:3][C:2]([F:1])([Cl:9])[C:5]([F:8])([F:7])[F:6])(=[O:12])[CH3:11]
|
Name
|
2,3,3,3-tetrafluoro-2-chloropropanol
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(F)(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(C(F)(F)F)(Cl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |